(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol
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Overview
Description
(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol is a complex organic compound known for its unique structure and versatile applications. This compound features a propane backbone with two phenylene groups, each substituted with an oxirane ring and a methoxy group. The presence of oxirane rings makes it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol typically involves the reaction of bisphenol A with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to form the final product. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Methanol or ethanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: Bisphenol A and epichlorohydrin
Catalyst: Sodium hydroxide
Solvent: Methanol
Temperature: 60°C
Pressure: Atmospheric pressure
Chemical Reactions Analysis
Types of Reactions
(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted ethers or thioethers.
Scientific Research Applications
(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and resins.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials.
Mechanism of Action
The mechanism of action of (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol involves the interaction of its oxirane rings with various nucleophiles. The oxirane rings are highly reactive and can undergo ring-opening reactions, leading to the formation of new bonds. This reactivity is harnessed in various applications, such as polymerization and cross-linking reactions.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar structure but lacks the methoxy groups.
Bisphenol F diglycidyl ether: Contains a different phenylene substitution pattern.
Epichlorohydrin: A simpler compound used as a reactant in the synthesis of (Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol.
Uniqueness
This compound is unique due to its dual oxirane and methoxy substitutions, which provide enhanced reactivity and versatility in chemical reactions. This makes it a valuable compound in various industrial and research applications.
Properties
CAS No. |
18733-31-8 |
---|---|
Molecular Formula |
C23H28O6 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
[5-[2-[3-(hydroxymethyl)-4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]-2-(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C23H28O6/c1-23(2,17-3-5-21(15(7-17)9-24)28-13-19-11-26-19)18-4-6-22(16(8-18)10-25)29-14-20-12-27-20/h3-8,19-20,24-25H,9-14H2,1-2H3 |
InChI Key |
KTUQMWUVDOPMCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OCC2CO2)CO)C3=CC(=C(C=C3)OCC4CO4)CO |
Origin of Product |
United States |
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